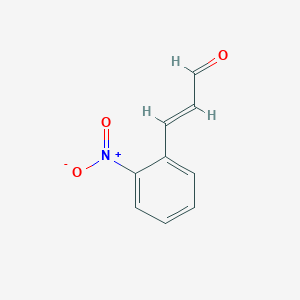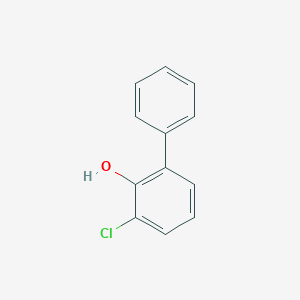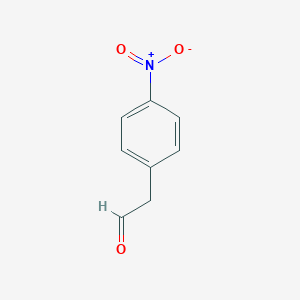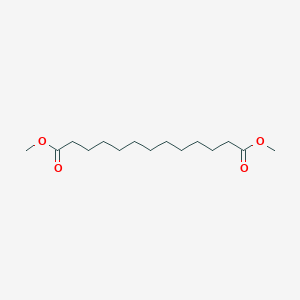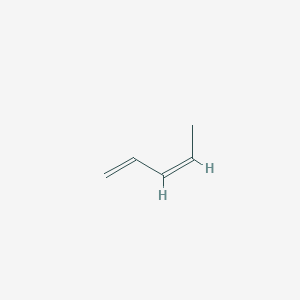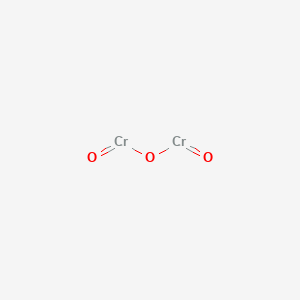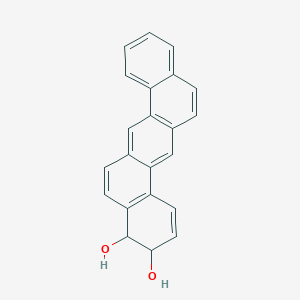
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol (DDAD) is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied for its potential applications in scientific research. This compound is a derivative of benzo(a)pyrene, which is a well-known carcinogen. DDAD has been found to have several biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol exerts its anti-cancer effects through several mechanisms, including the inhibition of DNA adduct formation, the induction of apoptosis, and the inhibition of the NF-κB signaling pathway. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to inhibit the activity of several enzymes involved in carcinogenesis, including cytochrome P450.
Biochemische Und Physiologische Effekte
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to have several biochemical and physiological effects, including the inhibition of the production of reactive oxygen species (ROS), the inhibition of lipid peroxidation, and the modulation of several signaling pathways involved in inflammation and cancer. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to induce the expression of several antioxidant enzymes, including glutathione peroxidase and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol in lab experiments is its potent anti-cancer activity. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to be effective against several types of cancer cells, making it a promising candidate for cancer research. However, one of the main limitations of using 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol in lab experiments is its potential toxicity. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been found to be toxic to several types of cells, including liver cells and immune cells.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol. One potential direction is the development of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol-based drugs for the treatment of cancer. Another potential direction is the investigation of the potential use of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol as a chemopreventive agent. Additionally, further research is needed to elucidate the mechanisms underlying the anti-cancer and anti-inflammatory effects of 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol.
Synthesemethoden
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol can be synthesized through several methods, including the oxidation of dibenz(a,h)anthracene-3,4-diol and the reduction of dibenz(a,h)anthracene-3,4-dione. The most commonly used method for synthesizing 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol involves the reduction of dibenz(a,h)anthracene-3,4-dione using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for cancer research. 3,4-Dihydrodibenz(a,h)anthracene-3,4-diol has also been found to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells.
Eigenschaften
CAS-Nummer |
1421-83-6 |
|---|---|
Produktname |
3,4-Dihydrodibenz(a,h)anthracene-3,4-diol |
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
3,4-dihydronaphtho[1,2-b]phenanthrene-3,4-diol |
InChI |
InChI=1S/C22H16O2/c23-21-10-9-17-18(22(21)24)8-7-15-11-19-14(12-20(15)17)6-5-13-3-1-2-4-16(13)19/h1-12,21-24H |
InChI-Schlüssel |
DKAAILWGWGVYES-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O |
Synonyme |
dibenzoanthracene-3,4-dihydrodiol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



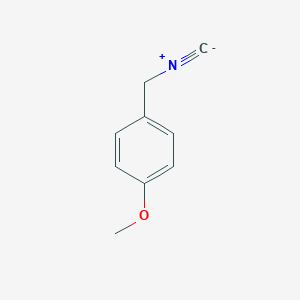
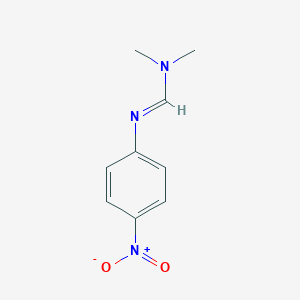
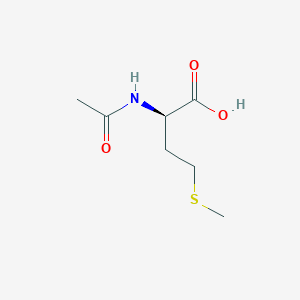
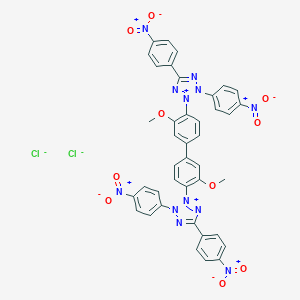
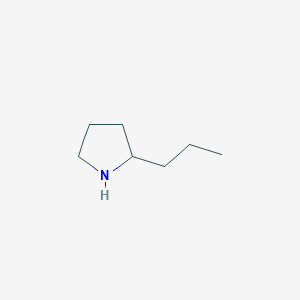
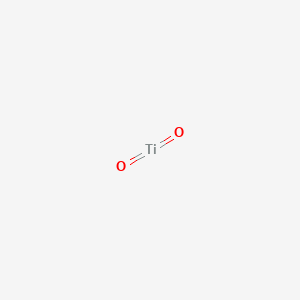
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
